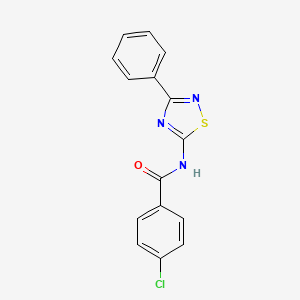

4-氯-N-(3-苯基-1,2,4-噻二唑-5-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

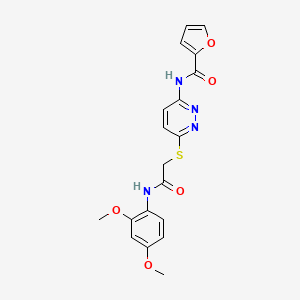

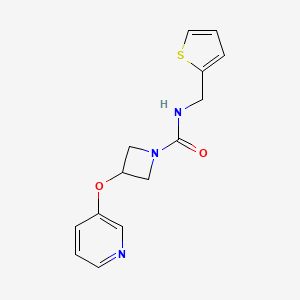

The compound “4-chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide” is a derivative of 1,3,4-thiadiazole . The 1,3,4-thiadiazole nucleus is a common and integral feature of a variety of medicinal agents and is present as a core structural component in an array of drug categories . It is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system .

Molecular Structure Analysis

The molecular structure of the title compound involves an intramolecular C—H…O hydrogen bond . The central amide group –NH—C (=O)– is twisted out of the meta-substituted benzoyl ring and the ortho-substituted aniline ring .科学研究应用

溶剂极化率效应

Matwijczuk 等人 (2017) 对相关的 1,3,4-噻二唑衍生化合物进行的研究表明,溶剂极化率显着影响这些分子的酮/烯醇平衡。该研究利用光谱方法证明,酮和烯醇形式之间的平衡既依赖于溶剂,也依赖于温度,突出了溶剂性质对分子行为的影响 (Matwijczuk 等人,2017).

抗菌应用

Bikobo 等人 (2017) 合成的一系列 N-苯基-4-(4-(噻唑-2-基)-苯基)-噻唑-2-胺衍生物和苯甲酰胺醚对各种病原体表现出显着的抗菌活性,包括革兰氏阳性菌和革兰氏阴性菌,以及真菌菌株。这表明此类化合物作为新型抗菌剂开发的潜力 (Bikobo 等人,2017).

抗癌潜力

Ravinaik 等人 (2021) 的一项研究合成了一系列 N-(4-{5-[4-(5-甲基-1,3,4-恶二唑-2-基)苯基]-4-(2,3,4-三甲氧基苯基)-1,3-噻唑-2-基}苯基)苯甲酰胺并评估了它们的抗癌活性。几种化合物对各种癌细胞系表现出中等至优异的活性,证明了噻二唑-苯甲酰胺衍生物在癌症治疗中的潜力 (Ravinaik 等人,2021).

线虫杀灭活性

Liu 等人 (2022) 合成了具有 1,3,4-噻二唑酰胺部分的新型 1,2,4-恶二唑衍生物,并评估了它们的线虫杀灭活性。两种化合物对松材线虫表现出有希望的活性,表明它们作为开发新型线虫杀虫剂的先导化合物的潜力 (Liu 等人,2022).

作用机制

Target of Action

Compounds with a thiadiazole ring have been found to interact with a variety of biological targets, including antimicrobial, antifungal, and antitumor targets .

Mode of Action

It is known that thiadiazole derivatives can cross cellular membranes due to their mesoionic nature, allowing them to interact strongly with biological targets . This interaction can lead to a variety of biological activities.

Biochemical Pathways

Thiadiazole derivatives have been shown to have a broad spectrum of biological activities, suggesting they may affect multiple pathways .

Pharmacokinetics

Due to the mesoionic nature of thiadiazoles, these compounds are able to cross cellular membranes, which could potentially impact their bioavailability .

Result of Action

Thiadiazole derivatives have been shown to exhibit a broad range of biological activities, including antimicrobial, antifungal, and antitumor activities .

Action Environment

The physicochemical properties of thiadiazole derivatives, such as their ability to cross cellular membranes, could potentially be influenced by environmental factors .

生化分析

Biochemical Properties

The sulfur atom in the thiadiazole system is characterized by enhanced liposolubility, which allows thiadiazole-containing compounds to cross cellular membranes and interact strongly with biological targets .

Cellular Effects

Some thiadiazole derivatives have shown promising activities against various human cancer cells, including MCF-7, HepG2, A549, and HeLa cell lines .

属性

IUPAC Name |

4-chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClN3OS/c16-12-8-6-11(7-9-12)14(20)18-15-17-13(19-21-15)10-4-2-1-3-5-10/h1-9H,(H,17,18,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWTDQYDEOKABAQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NSC(=N2)NC(=O)C3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(cyanomethyl)-N-methyl-3-[(2-methylcyclopropyl)formamido]propanamide](/img/structure/B2366067.png)

![1-{3-[(4-Chlorophenyl)sulfanyl]propoxy}-3-(trifluoromethyl)benzene](/img/structure/B2366068.png)

![1-[3-(Methoxymethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2366081.png)

![2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-isopropylacetamide](/img/structure/B2366082.png)

![5-Chloro-1-methylimidazo[4,5-b]pyridine-7-carboxylic acid;hydrochloride](/img/structure/B2366084.png)

![N-(5-chloro-2-methoxyphenyl)-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2366089.png)